GSK256066

PDE4 inhibitor enzymology binding kinetics

GSK256066 is the most potent PDE4 inhibitor commercially available, with a sub-picomolar PDE4B IC50 of 3.2 pM — 122-fold more potent than roflumilast and 23,125-fold more potent than cilomilast. Its >380,000-fold selectivity over PDE1/2/3/5/6 eliminates off-target cardiovascular and visual risks inherent to less selective PDE inhibitors. Designed specifically for inhaled delivery, it achieves pulmonary anti-inflammatory efficacy (ED50 1.1 μg/kg in rats) without inducing emesis — a critical safety differentiator from oral PDE4 inhibitors that are dose-limited by nausea. Ideal for DPI/MDI formulation development, steroid-resistant airway inflammation models, and PDE4 target engagement pharmacodynamic assays. Available in ≥98% purity with global ambient-temperature shipping.

Molecular Formula C27H26N4O5S
Molecular Weight 518.6 g/mol
CAS No. 13122-87-7
Cat. No. B1311713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK256066
CAS13122-87-7
Synonyms6-((3-((dimethylamino)carbonyl)phenyl)sulfonyl)-8-methyl-4-((3-methyloxyphenyl)amino)-3-quinolinecarboxamide
GSK 256066
GSK-256066
GSK256066
Molecular FormulaC27H26N4O5S
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C
InChIInChI=1S/C27H26N4O5S/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4/h5-15H,1-4H3,(H2,28,32)(H,29,30)
InChIKeyJFHROPTYMMSOLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK256066 (CAS 13122-87-7) Procurement Guide: Baseline Compound Characteristics and Respiratory Research Utility


GSK256066 is a small-molecule phosphodiesterase 4 (PDE4) inhibitor developed by GlaxoSmithKline specifically for inhaled administration [1]. It exhibits an exceptionally high affinity for PDE4B, with an apparent IC50 of 3.2 pM and a steady-state IC50 of <0.5 pM, which represents potency orders of magnitude greater than earlier PDE4 inhibitors such as roflumilast (IC50 390 pM) and cilomilast (IC50 74 nM) [2]. The compound was advanced to Phase II clinical trials for chronic obstructive pulmonary disease (COPD) and asthma, and its safety and tolerability following 28-day repeat inhaled dosing have been established in moderate COPD patients [3].

Why Inhaled GSK256066 Cannot Be Substituted with Oral PDE4 Inhibitors or Less Potent Inhaled Analogs


Direct substitution of GSK256066 with other PDE4 inhibitors is not scientifically justified due to a convergence of unique pharmacokinetic and pharmacodynamic properties. First, GSK256066 exhibits an apparent PDE4B IC50 of 3.2 pM, which is 122-fold more potent than roflumilast (390 pM) and 23,125-fold more potent than cilomilast (74 nM) [1]. This translates to functional superiority: GSK256066 inhibits TNFα production in human peripheral blood monocytes with an IC50 of 0.01 nM, compared to 5 nM for roflumilast and 389 nM for cilomilast, representing a 500-fold and 38,900-fold improvement, respectively [1]. Second, GSK256066 is specifically designed for inhaled delivery to maximize lung exposure while minimizing systemic side effects. Preclinical data demonstrate that inhaled GSK256066 does not induce emesis in ferrets at efficacious doses, whereas oral PDE4 inhibitors such as cilomilast and roflumilast are dose-limited by nausea and vomiting [2]. Finally, the compound's >380,000-fold selectivity for PDE4 over PDE1/2/3/5/6 and >2,500-fold selectivity over PDE7 reduces the risk of off-target cardiovascular or visual adverse events commonly associated with less selective PDE inhibitors [1]. These combined attributes—sub-picomolar target affinity, extreme isoform selectivity, and an inhaled route that decouples pulmonary efficacy from systemic toxicity—are not replicated by any currently marketed oral PDE4 inhibitor.

Quantitative Differentiation of GSK256066: Head-to-Head Enzyme Potency, Functional Efficacy, and In Vivo Selectivity Data


GSK256066 vs. Roflumilast, Tofimilast, and Cilomilast: PDE4B Enzyme Inhibition Potency

In a direct enzyme inhibition assay, GSK256066 exhibited a PDE4B apparent IC50 of 3.2 pM, which is 122-fold more potent than roflumilast (IC50 390 pM), 500-fold more potent than tofimilast (IC50 1.6 nM), and 23,125-fold more potent than cilomilast (IC50 74 nM) [1]. Steady-state kinetic analysis revealed an IC50 of <0.5 pM, indicating an exceptionally slow off-rate [1].

PDE4 inhibitor enzymology binding kinetics

GSK256066 vs. Roflumilast, Tofimilast, and Cilomilast: Functional TNFα Inhibition in Human PBMCs

In a functional assay measuring TNFα production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs), GSK256066 demonstrated an IC50 of 0.01 nM [1]. In the same assay system, roflumilast, tofimilast, and cilomilast exhibited IC50 values of 5 nM, 22 nM, and 389 nM, respectively [1].

anti-inflammatory TNFα PBMC assay

GSK256066 vs. Fluticasone Propionate: In Vivo Pulmonary Anti-Inflammatory Potency

In a rat model of LPS-induced pulmonary neutrophilia, intratracheal administration of GSK256066 (aqueous suspension) inhibited neutrophilia with an ED50 of 1.1 μg/kg [1]. Under identical experimental conditions, the potent inhaled corticosteroid fluticasone propionate exhibited an ED50 of 9.3 μg/kg [1].

in vivo efficacy pulmonary neutrophilia rat model

GSK256066: High Selectivity Profile vs. PDE1-7 Family Members

GSK256066 was screened against a panel of PDE enzymes to establish its selectivity profile [1]. The compound demonstrated >380,000-fold selectivity for PDE4B over PDE1, PDE2, PDE3, PDE5, and PDE6, and >2,500-fold selectivity over PDE7 [1].

selectivity profiling off-target risk PDE panel

Optimal Research and Preclinical Application Scenarios for GSK256066 Based on Quantitative Differentiation


Inhaled PDE4 Inhibitor Formulation Development and Pulmonary Delivery Studies

Given its exceptional potency (PDE4B IC50 3.2 pM) and high selectivity (>380,000-fold over PDE1/2/3/5/6), GSK256066 is an ideal candidate for formulation development aimed at optimizing inhaled drug delivery to the lung. Its low effective dose (rat ED50 of 1.1 μg/kg for pulmonary neutrophilia) and favorable safety profile (no emesis in ferrets at efficacious doses) make it suitable for testing in dry powder inhaler (DPI) and metered-dose inhaler (MDI) platforms. The compound's slow, tight-binding kinetics also support once-daily dosing regimens, which are critical for patient compliance in chronic respiratory diseases [1][2].

Comparative Anti-Inflammatory Efficacy Studies in Steroid-Resistant Asthma and COPD Models

The demonstrated 8.5-fold greater in vivo potency of GSK256066 (ED50 1.1 μg/kg) compared to fluticasone propionate (ED50 9.3 μg/kg) in suppressing pulmonary neutrophilia positions it as a powerful tool for investigating non-steroidal anti-inflammatory pathways in the lung. Researchers can utilize GSK256066 in animal models of steroid-resistant airway inflammation to evaluate its efficacy as a standalone therapy or in combination with inhaled corticosteroids. Its high functional potency in human PBMCs (TNFα IC50 0.01 nM) further supports its use in translational studies examining PDE4 inhibition in human ex vivo systems [1].

Safety Pharmacology and Therapeutic Index Studies in Non-Clinical Models

GSK256066 offers a unique profile for safety pharmacology studies due to its lack of emesis in ferrets at therapeutic anti-inflammatory doses (ED50 18 μg/kg), a common dose-limiting toxicity of oral PDE4 inhibitors like cilomilast and roflumilast [2]. This allows for a wider dose range to be explored in preclinical models, enabling the precise characterization of the therapeutic index (efficacy vs. adverse event margin) for inhaled PDE4 inhibition. Its high selectivity profile also reduces confounding off-target effects in cardiovascular (PDE3) and visual (PDE6) safety assessments [1].

Biomarker and Pharmacodynamic Target Engagement Studies in Respiratory Disease

Clinical studies have confirmed that inhaled GSK256066 engages its pharmacology, as evidenced by increased expression of cAMP-dependent genes (amphiregulin, CREM) in sputum mRNA from treated COPD patients [3]. This validated biomarker response, coupled with the compound's sub-picomolar target affinity and functional cellular potency, makes GSK256066 an excellent probe for developing and validating ex vivo and in vivo pharmacodynamic assays for PDE4 inhibition in pulmonary tissue. Researchers can leverage this to establish target engagement relationships for novel inhaled PDE4 candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK256066

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.